4-(2-Benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide
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Description
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , is a topic of significant interest in the field of chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs . There are various synthetic routes for imidazole and its derived products .Molecular Structure Analysis
Imidazole, a core component of the compound, is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds show a broad range of chemical reactions due to their amphoteric nature . They can show both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical and Chemical Properties Analysis
The compound is a white or colorless solid that is highly soluble in water and other polar solvents . More specific physical and chemical properties such as melting point and NMR data would require more specific experimental data .Scientific Research Applications
Catalyst-Free Synthesis
One area of research involves the catalyst-free synthesis of complex molecules. For instance, Shaabani et al. (2014) demonstrated the catalyst-free rapid synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides via a one-pot sequential four-component condensation reaction. This environmentally benign method highlights the potential for developing new compounds efficiently and sustainably A. Shaabani et al., 2014.
Pharmacokinetics and Drug Development
In the realm of drug development, research by Kim et al. (2008) on a novel ALK5 inhibitor demonstrates the compound's pharmacokinetics, metabolism, and tissue distribution, showing potential as an oral anti-fibrotic drug. Although this study is not directly related to the specified compound, it showcases the type of research conducted in pharmacokinetics and drug distribution that could be applicable to similar compounds Y. W. Kim et al., 2008.
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds is another significant application. For example, Elmagd et al. (2017) used thiosemicarbazide derivatives as precursors for synthesizing imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. Such studies contribute to the discovery of new molecules with potential antimicrobial activity W. Elmagd et al., 2017.
Anticancer Drug Development
Furthermore, research into anticancer drug development is highlighted by the work of Ravinaik et al. (2021), who designed and synthesized benzamides for evaluating their anticancer activity against various cancer cell lines. This research underscores the potential therapeutic applications of benzamide derivatives in cancer treatment B. Ravinaik et al., 2021.
Properties
IUPAC Name |
4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O3/c1-14-15(2)30-19-21(26-23(30)29(14)18-11-9-17(10-12-18)20(25)31)27(3)24(33)28(22(19)32)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHJDCHQROLGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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